molecular formula C12H10O3S B12488560 Naphthalen-2-yl ethenesulfonate

Naphthalen-2-yl ethenesulfonate

Cat. No.: B12488560
M. Wt: 234.27 g/mol
InChI Key: TXVQFMUZRPCEJI-UHFFFAOYSA-N
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Description

Naphthalen-2-yl ethenesulfonate (CAS: 23654-93-5), systematically named 2-(ethenylsulfonyl)naphthalene, is an organosulfur compound with the molecular formula C₁₂H₁₀O₂S. It features a naphthalene core substituted at the 2-position with an ethenesulfonyl group (–SO₂–CH=CH₂). Key physicochemical properties include a molecular weight of 218.04 g/mol, a calculated logP (octanol-water partition coefficient) of 1.6, and a topological polar surface area of 42.5 Ų . The compound has 2 hydrogen bond acceptors and 0 hydrogen bond donors, influencing its solubility and reactivity .

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

naphthalen-2-yl ethenesulfonate

InChI

InChI=1S/C12H10O3S/c1-2-16(13,14)15-12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2

InChI Key

TXVQFMUZRPCEJI-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphthalen-2-yl ethenesulfonate typically involves the reaction of naphthalene with ethenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Naphthalene} + \text{Ethenesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Naphthalen-2-yl ethenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of naphthalen-2-yl ethanesulfonate.

    Substitution: The ethenesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.

Major Products: The major products formed from these reactions include naphthalen-2-yl sulfonic acids, naphthalen-2-yl ethanesulfonate, and various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalen-2-yl ethenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalen-2-yl ethenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites within biological molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates
  • Structure : These derivatives (e.g., compound 9 in ) feature a naphthalen-2-yl group linked to a cyclohexenecarboxylate ester with aryl substituents .
  • Synthesis: Prepared via Claisen-Schmidt condensation between ethyl acetoacetate and (E)-1-(naphthalen-2-yl)-3-arylprop-2-en-1-ones in ethanol under reflux .
  • Key Differences : Unlike naphthalen-2-yl ethenesulfonate, these compounds contain ester and ketone functionalities, evidenced by FT-IR absorptions at 1738 cm⁻¹ (ester C=O) and 1659 cm⁻¹ (ketone C=O) .
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic Acid
  • Structure : A sulfonamide derivative with a carboxylic acid group ().
  • Crystallography : The sulfonyl group participates in hydrogen bonding (e.g., N–H⋯O interactions), stabilizing the crystal lattice .
  • Key Differences: The sulfonamide (–SO₂–NH–) group introduces hydrogen bond donors, unlike the non-donor ethenesulfonyl group in this compound .
2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide
  • Structure : Combines a naphthalen-2-ylmethyl group with an isothiouronium cation and bromide anion ().
  • Crystal Packing : Stabilized by charge-assisted N–H⋯Br hydrogen bonds, forming a bilayer structure .
  • Key Differences : Ionic nature contrasts with the neutral, covalently bonded this compound .

Functional Group Comparisons

Compound Functional Groups Key Properties
This compound Ethenesulfonyl (–SO₂–CH=CH₂) Moderate lipophilicity (logP = 1.6), polar surface area = 42.5 Ų
Sodium 2-naphthalenesulfonate Sulfonate (–SO₃⁻Na⁺) High water solubility due to ionic character; used in detergents and dyes
1-(Naphthalen-2-yl)ethanone Acetyl (–COCH₃) Lower polarity (logP ≈ 3.0); IR carbonyl stretch at ~1659 cm⁻¹
Naproxen Etemesil Methoxy, methylsulfonylethyl ester Pharmacologically active (NSAID); logP ~3.5 due to ester and sulfonyl groups

Physicochemical and Spectral Properties

Property This compound Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-phenylcyclohex-3-enecarboxylate
Molecular Weight 218.04 g/mol 388.45 g/mol (calculated for C₂₆H₂₄O₃)
logP 1.6 ~3.5 (estimated for ester/ketone substituents)
IR Stretches S=O at ~1350–1200 cm⁻¹ (expected) 1738 cm⁻¹ (ester C=O), 1659 cm⁻¹ (ketone C=O)
NMR Features Aromatic protons: δ 7.5–8.5 ppm Aromatic protons: δ 7.4–8.1 ppm; ester CH₃ at δ 1.2–1.4 ppm

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